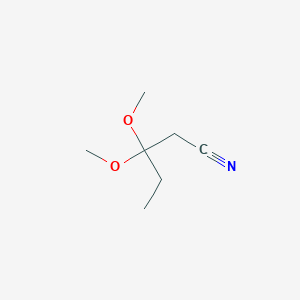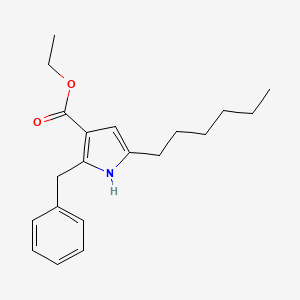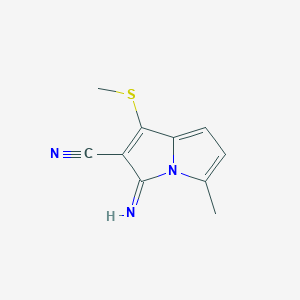
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is a chemical compound with significant importance in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable option for industrial production .
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Pyridine as a base, acetonitrile as a solvent.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and thiols .
科学的研究の応用
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is used in various scientific research applications, including:
Drug Development: Its unique structural properties make it a potential candidate for drug development.
Materials Synthesis: Used in the synthesis of advanced materials due to its versatile chemical properties.
Biological Studies: Employed in biological studies to understand its effects on different biological systems.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological systems .
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenoxy)-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide stands out due to its unique combination of a cyclohexylmethyl-sulfamoyl group and a thiazol-2-yl-benzamide structure. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.
特性
CAS番号 |
606134-86-5 |
|---|---|
分子式 |
C17H21N3O3S2 |
分子量 |
379.5 g/mol |
IUPAC名 |
4-(cyclohexylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21) |
InChIキー |
QFQOHPYLCCJBDK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)



![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)

![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)




